molecular formula C12H12N2OS B1487163 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol CAS No. 2098085-65-3

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

Cat. No.: B1487163
CAS No.: 2098085-65-3
M. Wt: 232.3 g/mol
InChI Key: QEDZHJXQTFUUSR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a pyrimidine derivative featuring a cyclopropyl group at position 2 and a thiophene-3-ylmethyl substituent at position 4. Pyrimidin-4-ol scaffolds are widely studied for their biological activities, including receptor modulation and enzyme inhibition. The thiophene moiety introduces sulfur-based electronic effects, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

2-cyclopropyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11-6-10(5-8-3-4-16-7-8)13-12(14-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDZHJXQTFUUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrimidine core, which is widely recognized for its biological activity, and is further substituted with a cyclopropyl group and a thiophen-3-ylmethyl moiety. The presence of these functional groups suggests that this compound may exhibit diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol is C12H12N4SC_{12}H_{12}N_4S with a molecular weight of approximately 244.31 g/mol. The structural features include:

  • Pyrimidine Ring : A six-membered heterocyclic compound containing two nitrogen atoms.
  • Cyclopropyl Group : A three-membered carbon ring that introduces strain and reactivity.
  • Thiophene Moiety : A five-membered ring containing sulfur, contributing to the compound's electronic properties.

Table 1: Structural Features of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

FeatureDescription
Molecular FormulaC12H12N4SC_{12}H_{12}N_4S
Molecular Weight244.31 g/mol
Core StructurePyrimidine
SubstituentsCyclopropyl, Thiophen-3-ylmethyl

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol exhibit notable antimicrobial activities. For instance, studies have shown that pyrimidine derivatives can demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study, various pyrimidine derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains:

CompoundMIC (mg/mL)Target Bacteria
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-olTBDS. aureus, E. coli
Other Pyrimidine Derivative A0.0039S. aureus
Other Pyrimidine Derivative B0.025E. coli

The specific activity of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol remains to be fully elucidated but is anticipated to be promising based on the structural similarities with known active compounds.

The biological activity of this compound is likely mediated through its ability to interact with biological targets such as enzymes or receptors. The formation of hydrogen bonds and π–π interactions allows it to bind effectively to these targets, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.

Pharmacological Applications

Given its structural characteristics, 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol holds promise in various pharmacological applications:

  • Antibacterial Agents : Potential development as a new class of antibiotics.
  • Antifungal Treatments : Investigated for efficacy against fungal infections.
  • Anticancer Research : Explored for its ability to inhibit cancer cell proliferation.

Table 2: Potential Pharmacological Applications

Application TypeDescription
AntibacterialInvestigated for activity against bacterial strains
AntifungalPotential efficacy against fungal pathogens
AnticancerResearch ongoing into inhibition of cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 2-cyclopropyl-pyrimidin-4-ol core but differ in the substituent at position 5. Key comparisons are summarized in Table 1.

Substituent Variations and Molecular Properties

  • Thiophen-3-ylmethyl group: The thiophene ring introduces sulfur-based aromaticity, which may improve membrane permeability compared to purely hydrocarbon substituents.
  • Pyrazolyl groups: Compounds like 2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol (CAS 2097968-96-0) and its 1,5-dimethyl isomer (CAS 2097968-87-9) feature nitrogen-rich pyrazole rings.
  • Chlorophenyl group : 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol (CAS 1412953-15-1) incorporates a halogenated aryl group. The electron-withdrawing chlorine atom may stabilize the molecule via resonance effects and influence π-π stacking interactions in target proteins .

Table 1: Comparative Analysis of Pyrimidin-4-ol Derivatives

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Formula Key Features
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol Thiophen-3-ylmethyl ~245.3 C₁₂H₁₃N₂OS Sulfur aromaticity, flexible methyl linker
2-Cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol 1,3-Dimethylpyrazole 230.27 C₁₂H₁₄N₄O High polarity, hydrogen-bonding capability
2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol 1,5-Dimethylpyrazole 230.27 C₁₂H₁₄N₄O Isomeric pyrazole with distinct steric effects
6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol 3-Chlorophenyl 246.69 C₁₃H₁₁ClN₂O Halogenated aryl group, enhanced π-π stacking potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol

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